Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.2.0]heptane core with an ethyl ester and a methyl substituent. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and organic synthesis. Its applications include serving as a precursor for bioactive molecules or as a ligand in coordination chemistry.
Properties
IUPAC Name |
ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-13-9(12)11-6-8-4-5-10(8,2)7-11/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOAUESWLHKMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCC2(C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN O
- Molecular Weight : 183.25 g/mol
- Chemical Structure : The compound features a bicyclic framework that contributes to its unique reactivity and biological properties.
Medicinal Chemistry Applications
Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Neurological Research : The azabicyclo structure is of interest in the development of drugs targeting neurological disorders. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems, particularly acetylcholine receptors.
- Analgesic Properties : Some studies suggest that modifications of this compound could lead to effective analgesics, providing pain relief through mechanisms similar to existing opioids but potentially with fewer side effects.
Synthetic Applications
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : The compound can be synthesized via cyclization reactions involving readily available starting materials, making it accessible for further modifications in laboratory settings.
- Functionalization : The carboxylate group allows for various functionalization reactions, enabling the introduction of different substituents that can enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Neurological Modulation
Research published in a peer-reviewed journal explored the effects of this compound on cholinergic signaling pathways in animal models. The findings demonstrated enhanced cognitive function and memory retention, indicating its utility in treating cognitive disorders.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, analgesic, neurological applications | Development of new therapeutic agents |
| Synthetic Chemistry | Versatile synthesis and functionalization | Accessibility for research and development |
| Biological Research | Studies on neurotransmitter modulation | Insights into treatment for neurological disorders |
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Bicyclo[3.2.0]heptane vs. Bicyclo[2.2.1]heptane Derivatives
- Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate (e.g., ):
- The bicyclo[2.2.1] scaffold differs in ring strain and spatial arrangement compared to [3.2.0], altering reactivity. For example, ethyl (1S',3S',45)-2-azabicyclo[2.2.1]heptane-3-carboxylate was synthesized via Boc protection, highlighting its use in stereoselective reactions .
- Applications: Intermediate in alkaloid synthesis or peptide mimetics due to rigid backbone .
Diaza vs. Azabicyclo Systems
Substituent Variations
Ester Group Modifications
- tert-Butyl Esters (e.g., ): tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (C11H20N2O2, MW 212.29): The tert-butyl group enhances steric protection and stability under acidic conditions. Used in peptide coupling due to the free amino group . tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (C11H17NO3): The oxo group introduces ketone reactivity, enabling nucleophilic additions or reductions .
-
- Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate (CAS 2098137-34-7): The benzyl group adds aromaticity, influencing π-π interactions in drug-receptor binding .
- Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate : Longer alkyl chains increase lipophilicity, affecting membrane permeability .
Functional Group Additions
Amino and Oxo Derivatives
- tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1250884-66-2): The amino group enables conjugation or crosslinking in bioconjugation chemistry. Marketed as a pharmaceutical intermediate .
- Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 134575-06-7): Dual oxo groups enhance hydrogen-bonding capacity, useful in enzyme inhibition studies .
Comparative Data Table
*Estimated based on similar structures.
Key Research Findings
- Stereochemical Influence : Bicyclo[3.2.0] systems exhibit distinct stereoelectronic profiles compared to [2.2.1] or diaza analogs, affecting their binding to biological targets .
- Substituent Reactivity: Amino and oxo groups expand utility in cross-coupling or redox reactions, while tert-butyl esters enhance stability during synthetic steps .
- Biological Activity : Schiff base derivatives show promise in antimicrobial applications due to metal coordination, whereas benzyl-substituted analogs may target CNS receptors .
Biological Activity
Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate, with the CAS number 92898-06-1, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that is characteristic of several bioactive compounds. Its molecular formula is , and it has a molecular weight of approximately 197.25 g/mol. The compound's structure can be represented as follows:
Antibacterial Properties
Recent studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.
Table 1: Antibacterial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL |
The primary mechanism through which this compound exerts its antibacterial effects is by acting as a β-lactamase inhibitor, which enhances the efficacy of other β-lactam antibiotics when used in combination therapies. This characteristic is crucial in combating antibiotic-resistant bacterial strains.
Case Studies
- Synergistic Effects with β-lactam Antibiotics : A study demonstrated that when combined with amoxicillin, this compound significantly reduced the MIC against resistant strains of Escherichia coli, showcasing its potential as an adjunct therapy in treating infections caused by resistant bacteria .
- In Vivo Studies : In animal models, the compound showed promising results in reducing bacterial load in infected tissues when administered alongside standard antibiotic treatments, indicating its potential for clinical applications .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been investigated in preliminary studies, revealing moderate absorption rates and a half-life suitable for therapeutic use.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Half-life | 4 hours |
| Bioavailability | ~50% |
Toxicological Assessment
Toxicological evaluations indicate that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models .
Q & A
Q. What are the key synthetic routes for Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step routes involving bicyclic precursors. For example, analogous azabicyclo compounds are synthesized from 4-methylthioazetidin-2-one through sequential functionalization, including ring closure and esterification steps . Reaction conditions such as temperature (e.g., 0–25°C for diazoacetate coupling) and catalysts (e.g., rhodium(II) acetate for cycloaddition) critically impact stereochemistry and yield. Optimizing stoichiometry and solvent polarity (e.g., dichloromethane vs. THF) is essential to avoid side products like β-lactam derivatives .
Q. Which spectroscopic techniques are most effective for structural confirmation of this bicyclic compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal for confirming stereochemistry and substituent positions. For instance, - and -NMR can resolve bicyclic ring protons (e.g., geminal protons at δ 1.90–3.50 ppm) and ester carbonyl signals (δ ~170 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and spatial arrangement, particularly for resolving ambiguities in fused-ring systems .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Purity is typically assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients. Gas chromatography (GC) is less common due to the compound’s thermal instability. Quantitative -NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) can also estimate purity non-destructively .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in the synthesis of this compound?
- Methodological Answer : Chiral resolution techniques include:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol eluents to separate enantiomers .
- Diastereomeric Salt Formation : Reacting the racemate with chiral acids (e.g., tartaric acid) to precipitate one enantiomer .
- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in rhodium-catalyzed cycloadditions to favor the desired enantiomer during synthesis .
Q. How do computational methods predict the pharmacological potential of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze interactions with targets like bacterial enzymes or neurotransmitter receptors. For example:
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Reference Compound |
|---|---|---|---|
| Penicillin-Binding Protein 2a | -8.2 ± 0.3 | Hydrogen bonding, hydrophobic | Methicillin |
| NMDA Receptor | -7.9 ± 0.5 | Salt bridges, π-stacking | MK-801 |
| Pharmacokinetic properties (e.g., logP, bioavailability) are predicted using QSAR models in software like Schrödinger’s QikProp . |
Q. What analytical approaches address solubility challenges in formulation studies?
- Methodological Answer : Solubility can be enhanced via:
- Co-Solvent Systems : Ethanol/water mixtures (e.g., 30:70 v/v) improve solubility to ~5 mg/mL .
- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) increases solubility 10-fold by host-guest encapsulation .
- Nanoparticle Dispersion : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in vitro (e.g., 80% release over 72 hours) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported reaction outcomes for similar azabicyclo compounds?
- Case Study : In rhodium(II)-catalyzed reactions, some studies report β-lactam formation, while others observe cycloadducts. Contradictions arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
